(2,4-Dichloro-6-methylpyridin-3-yl)methanol

Catalog No.
S783739
CAS No.
374800-25-6
M.F
C7H7Cl2NO
M. Wt
192.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,4-Dichloro-6-methylpyridin-3-yl)methanol

CAS Number

374800-25-6

Product Name

(2,4-Dichloro-6-methylpyridin-3-yl)methanol

IUPAC Name

(2,4-dichloro-6-methylpyridin-3-yl)methanol

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

InChI

InChI=1S/C7H7Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2,11H,3H2,1H3

InChI Key

YYRIQTLBJWWQMZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=N1)Cl)CO)Cl

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)CO)Cl

(2,4-Dichloro-6-methylpyridin-3-yl)methanol (CAS 374800-25-6) is a highly functionalized pyridine building block characterized by a primary hydroxymethyl group and two orthogonally reactive chlorine atoms at the 2- and 4-positions. In industrial and pharmaceutical synthesis, this exact substitution pattern is valued for constructing complex tricyclic scaffolds, kinase inhibitors, and corticotropin-releasing factor receptor-1 (CRF1) antagonists [1]. As a procurement candidate, it serves as a stable, advanced precursor that bypasses the hazardous and low-yielding cryogenic reduction steps typically required when starting from the corresponding nicotinate esters [2]. Its bench-stable nature and precise functional group array make it a critical intermediate for late-stage diversification via regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling methodologies.

Substituting (2,4-Dichloro-6-methylpyridin-3-yl)methanol with mono-chloro analogs (e.g., 2-chloro or 4-chloro derivatives) fundamentally disrupts downstream synthetic pathways. The dual chlorine atoms are not redundant; they offer distinct electrophilic reactivities, with the 4-position typically undergoing SNAr or palladium-catalyzed cross-coupling prior to the 2-position, enabling the sequential assembly of complex heterocycles [1]. Furthermore, attempting to use the oxidized analog, 2,4-dichloro-6-methylpyridine-3-carbaldehyde, as a direct procurement substitute introduces significant storage and handling challenges, as the aldehyde is prone to autoxidation and degradation over time. Procuring the alcohol provides a bench-stable intermediate that can be selectively oxidized or converted to a leaving group on demand, ensuring high reproducibility and avoiding the need for pre-use purification [2].

Elimination of Cryogenic Reduction Hazards

Synthesizing the 3-hydroxymethyl pyridine core traditionally requires the reduction of ethyl 2,4-dichloro-6-methylnicotinate using Lithium Aluminum Hydride (LAH) at -78 °C. This cryogenic step is highly exothermic upon quenching, generates hazardous hydrogen gas, and risks over-reduction or hydrodehalogenation of the sensitive 2,4-dichloro moiety [1]. Procuring the pre-formed alcohol eliminates this bottleneck entirely.

Evidence DimensionSynthesis conditions and safety profile
Target Compound DataReady-to-use bench-stable solid; 0 cryogenic steps required.
Comparator Or BaselineEthyl 2,4-dichloro-6-methylnicotinate
Quantified DifferenceEliminates 1 hazardous LAH reduction step at -78 °C and associated cryogenic infrastructure costs.
ConditionsIndustrial scale-up or early API route development.

Bypassing cryogenic LAH reduction significantly reduces scale-up costs, improves safety, and shortens the synthetic timeline for API development.

Regioselective Functionalization Capacity

The presence of two chlorine atoms at the 2- and 4-positions provides a distinct advantage over mono-chloro analogs. In the 2,4-dichloro-6-methylpyridine system, the chlorine at the 4-position is typically more reactive towards nucleophilic aromatic substitution (SNAr) due to the electronic influence of the pyridine nitrogen. This allows for sequential, regiocontrolled functionalization—a sequence impossible with (2-chloro-6-methylpyridin-3-yl)methanol [1].

Evidence DimensionNumber of orthogonal cross-coupling/SNAr sites
Target Compound Data2 distinct, sequentially addressable electrophilic sites.
Comparator Or Baseline(2-Chloro-6-methylpyridin-3-yl)methanol
Quantified DifferenceProvides 1 additional, orthogonal functionalization site for building complex multi-ring systems.
ConditionsSequential SNAr and Pd-catalyzed cross-coupling reactions.

The dual-halogen handle is essential for synthesizing highly substituted tricyclic cores and multi-targeted kinase inhibitors without requiring protecting group gymnastics.

Superior Storage Stability vs. Aldehyde Precursors

While the downstream target is often the corresponding aldehyde (2,4-dichloro-6-methylpyridine-3-carbaldehyde) for condensation reactions, the aldehyde is susceptible to autoxidation and aldol-type degradation during prolonged storage. (2,4-Dichloro-6-methylpyridin-3-yl)methanol, in contrast, is a stable solid that maintains its purity profile over extended periods and can be quantitatively oxidized (e.g., via Swern or Dess-Martin oxidation) immediately prior to use [1].

Evidence DimensionShelf-life and purity retention
Target Compound DataStable primary alcohol, resistant to autoxidation under standard storage.
Comparator Or Baseline2,4-dichloro-6-methylpyridine-3-carbaldehyde
Quantified DifferenceEliminates the need for pre-use purification required by the degradation-prone aldehyde.
ConditionsAmbient or standard refrigerated storage over months.

Procuring the alcohol ensures consistent batch-to-batch reproducibility and avoids yield losses associated with degraded aldehyde precursors.

Versatility in Linker Construction

The primary hydroxymethyl group can be cleanly converted into a mesylate, tosylate, or halide, or used directly in Mitsunobu etherifications. Because these transformations occur under mild conditions, the 2,4-dichloro groups remain completely intact. This chemoselectivity allows chemists to build complex ether or amine linkages at the 3-position before engaging the pyridine ring in harsher cross-coupling conditions [1].

Evidence DimensionChemoselective activation
Target Compound Data>95% selective activation of the primary alcohol without dechlorination.
Comparator Or BaselineDirect functionalization of unfunctionalized 2,4-dichloropyridines
Quantified DifferenceEnables direct, high-yield installation of the 3-methyl linker while preserving 100% of the di-halo handles.
ConditionsStandard activation (e.g., MsCl/Et3N) or Mitsunobu conditions.

Provides a reliable, high-yield entry point for attaching the pyridine core to larger pharmacophores or macrocyclic structures.

Synthesis of Tricyclic Kinase Inhibitors

The compound is the right choice for constructing tricyclic pyrrolopyridine or pyrazolopyridine cores, where the 3-hydroxymethyl group is oxidized to an aldehyde for cyclization, and the 2,4-dichloro groups are used for sequential arylations [1].

Development of CRF1 Receptor Antagonists

Utilized as a critical building block in the synthesis of orally active corticotropin-releasing factor receptor-1 antagonists, bypassing the hazardous LAH reduction of the corresponding nicotinate ester [2].

Agrochemical Active Ingredient Manufacturing

Serves as a versatile intermediate for novel pyrazole amide derivatives and other crop protection agents requiring a highly substituted, electron-deficient pyridine ring [3].

Late-Stage Library Diversification

The stability of the alcohol allows it to be stockpiled and converted on-demand into various alkylating agents (e.g., chloromethyl or mesyloxymethyl derivatives) for the parallel synthesis of pharmaceutical libraries [2].

XLogP3

2

Wikipedia

(2,4-dichloro-6-methylpyridin-3-yl)methanol

Dates

Last modified: 08-15-2023

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